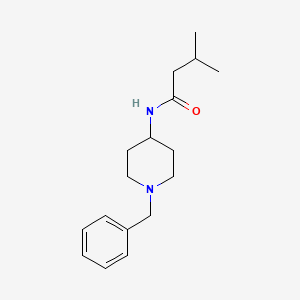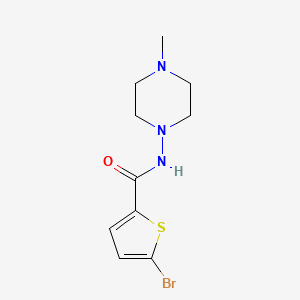![molecular formula C21H19BrN2O2 B4576520 N-[2-(2-benzylphenoxy)ethyl]-5-bromopyridine-3-carboxamide](/img/structure/B4576520.png)
N-[2-(2-benzylphenoxy)ethyl]-5-bromopyridine-3-carboxamide
Vue d'ensemble
Description
N-[2-(2-benzylphenoxy)ethyl]-5-bromopyridine-3-carboxamide is a chemical compound with the molecular formula C21H19BrN2O2 and a molecular weight of 411.29 g/mol . This compound is known for its unique structure, which includes a bromopyridine core and a benzylphenoxyethyl side chain. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Applications De Recherche Scientifique
N-[2-(2-benzylphenoxy)ethyl]-5-bromopyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: It is used in the study of biological pathways and molecular interactions. Its ability to interact with specific proteins and enzymes makes it a valuable tool in biochemical research.
Medicine: It has potential applications in drug discovery and development. Its unique structure may allow for the design of new therapeutic agents.
Industry: It is used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-benzylphenoxy)ethyl]-5-bromopyridine-3-carboxamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-benzylphenoxy)ethyl]-5-bromopyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles such as amines and thiols.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group may yield a benzaldehyde derivative, while reduction of the bromopyridine core may yield a pyridine derivative.
Mécanisme D'action
The mechanism of action of N-[2-(2-benzylphenoxy)ethyl]-5-bromopyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include proteins, enzymes, and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This modulation can result in various biological effects, such as inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
N-[2-(2-benzylphenoxy)ethyl]-5-bromopyridine-3-carboxamide can be compared with other similar compounds, such as:
N-[2-(2-benzylphenoxy)ethyl]-5-bromonicotinamide: This compound has a similar structure but differs in the position of the bromine atom.
1-[2-(2-Benzoylphenoxy)ethyl]uracil: This compound has a similar side chain but a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo various chemical reactions. This makes it a valuable compound for scientific research and industrial applications.
Propriétés
IUPAC Name |
N-[2-(2-benzylphenoxy)ethyl]-5-bromopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2/c22-19-13-18(14-23-15-19)21(25)24-10-11-26-20-9-5-4-8-17(20)12-16-6-2-1-3-7-16/h1-9,13-15H,10-12H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSNDDIUWRKSDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2OCCNC(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ETHYL 2-{CYCLOPROPYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4576446.png)
![3-[(2,4-Dimethylphenyl)diazenyl]-5-phenylthiophen-2-ol](/img/structure/B4576447.png)
![4-[3-(3,5-dimethylphenoxy)propoxy]benzaldehyde](/img/structure/B4576456.png)
![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4576462.png)
![2-methyl-N-[4-(2-thienylcarbonyl)phenyl]-3-furamide](/img/structure/B4576468.png)
![1-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-2,5-pyrrolidinedione](/img/structure/B4576475.png)

![3-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide](/img/structure/B4576486.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-fluorobenzamide](/img/structure/B4576500.png)
![N-[2-(2-chlorophenyl)ethyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4576503.png)
![Ethyl 2-[2-[4-(2,4-dimethylphenoxy)butanoylamino]-1,3-thiazol-4-yl]acetate](/img/structure/B4576508.png)
![4-{[(2-oxocyclohexylidene)methyl]amino}benzoic acid](/img/structure/B4576512.png)

![2-[(4-bromophenyl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B4576528.png)
